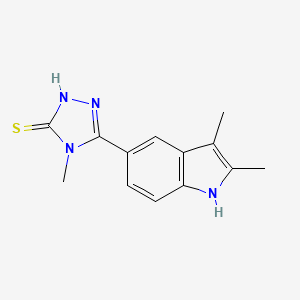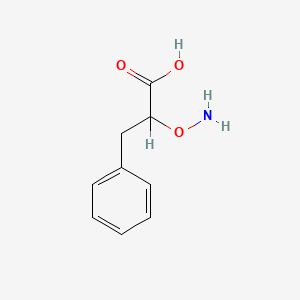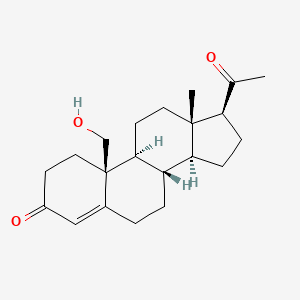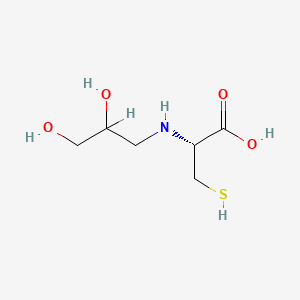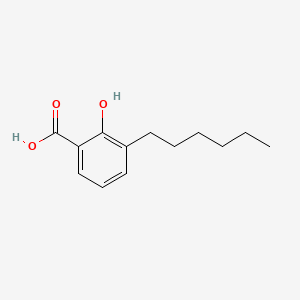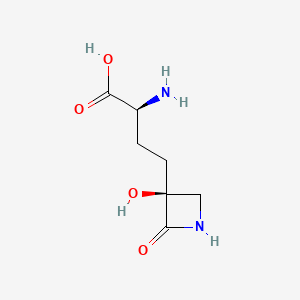
Tabtoxinine beta-lactam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tabtoxinine beta-lactam is a L-alpha-amino acid with a 3-hydroxy-2-oxoazetidin-propyl side chain. It is a monobactam antibiotic derived from tabtoxin with an inhibitory effect over glutamine synthetase. It has a role as an EC 6.3.1.2 (glutamate--ammonia ligase) inhibitor, a bacterial metabolite and an apoptosis inducer. It is a non-proteinogenic L-alpha-amino acid, a monobactam, a beta-lactam antibiotic and a tertiary alpha-hydroxy ketone.
Applications De Recherche Scientifique
Biosynthesis and Biochemical Mechanisms
- Tabtoxinine-beta-lactam, an inhibitor of glutamine synthetase, is produced by various strains of Pseudomonas syringae. Research reveals its biosynthesis involves the combination of a 4-carbon fragment from aspartic acid and a 2-carbon unit from pyruvate (Unkefer et al., 1987).
- This toxin irreversibly inactivates pea seed glutamine synthetase, and research has provided methods for purifying both glutamine synthetase and tabtoxinine-beta-lactam, aiding in understanding its biochemical activity (Thomas et al., 1983).
Toxin Transport and Plant Pathogenesis
- Research demonstrates that tabtoxinine-beta-lactam is transported into plant cells via an amino acid transport system. Its uptake, which shows saturation kinetics, is inhibited by certain amino acids and metabolic inhibitors (Bush & Langston-Unkefer, 1987).
- In plant pathogenesis, Pseudomonas syringae strains produce tabtoxinine-beta-lactam to inhibit glutamine synthetase in their host plants. This is part of their strategy to establish themselves in the host and cause disease (Knight et al., 1987).
Antimicrobial Properties and Resistance Mechanisms
- Unlike other β-lactam antibiotics, tabtoxinine-β-lactam does not inhibit transpeptidase enzymes but instead inactivates glutamine synthetase. It also evades the action of β-lactamase enzymes, suggesting a novel antibiotic therapeutic strategy against pathogens expressing high levels of β-lactamase enzymes (Hart et al., 2016).
Synthesis and Chemical Analysis
- Efforts in synthesizing tabtoxinine-β-lactam and its analogues have advanced our understanding of its chemical properties and potential applications. These synthetic studies contribute to the development of inhibitors for enzymes like glutamine synthetase (Baldwin et al., 1986).
Mechanism of Enzymatic Inhibition
- ATP-dependent inhibition of glutamine synthetase by tabtoxinine-β-lactam is mechanistically distinct from traditional β-lactam antibiotics. This has implications for the design of new inhibitors targeting the ATP-dependent carboxylate-amine ligase superfamily with potential therapeutic applications (Patrick et al., 2018).
Role in Nitrogen Metabolism
- The impact of tabtoxinine-beta-lactam on nitrogen metabolism has been explored, with studies indicating that it significantly disrupts glutamine synthetase activity, affecting overall nitrogen uptake and metabolism in plants (Knight et al., 1986).
Tabtoxin Biosynthesis
- Research into the initial steps of tabtoxin biosynthesis, of which tabtoxinine-β-lactam is a component, has shed light on the enzymatic processes involved, offering insights into the molecular basis of this phytotoxin's production (Lyu et al., 2022).
Propriétés
Nom du produit |
Tabtoxinine beta-lactam |
|---|---|
Formule moléculaire |
C7H12N2O4 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[(3S)-3-hydroxy-2-oxoazetidin-3-yl]butanoic acid |
InChI |
InChI=1S/C7H12N2O4/c8-4(5(10)11)1-2-7(13)3-9-6(7)12/h4,13H,1-3,8H2,(H,9,12)(H,10,11)/t4-,7-/m0/s1 |
Clé InChI |
BSUXZTMOMIFYBF-FFWSUHOLSA-N |
SMILES isomérique |
C1[C@](C(=O)N1)(CC[C@@H](C(=O)O)N)O |
SMILES canonique |
C1C(C(=O)N1)(CCC(C(=O)O)N)O |
Synonymes |
2-amino-4-(3-hydroxy-2-oxoazacyclobutan-3-yl)butanoic acid tabtoxinine beta-lactam |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



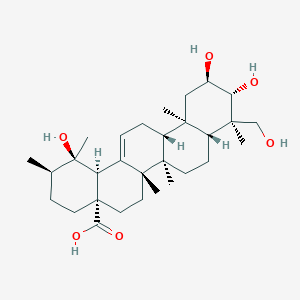
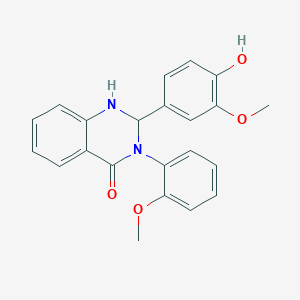
![1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)
![1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine](/img/structure/B1210557.png)
![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)
![4-[[6-methyl-2-(6-oxo-1-cyclohexa-2,4-dienylidene)-1H-pyrimidin-4-yl]amino]benzoic acid methyl ester](/img/structure/B1210561.png)
![3-Ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1210563.png)
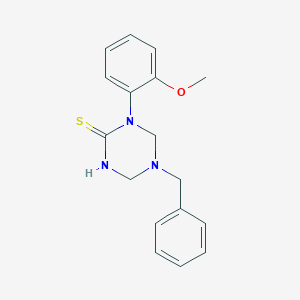
![(3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone](/img/structure/B1210566.png)
